ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling Reactions: The final step involves coupling the pyrrole and piperazine rings through a carbonylation reaction, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring and are used in medicinal chemistry.
Fluorophenyl Compounds: Compounds like fluoxetine, which contain the fluorophenyl group and are used as pharmaceuticals.
Pyrrole Derivatives: Compounds like tolmetin, which contain the pyrrole ring and are used as anti-inflammatory agents.
The uniqueness of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate lies in its combination of these three functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-25-18(24)22-9-7-21(8-10-22)17(23)16-11-14(12-20-16)13-3-5-15(19)6-4-13/h3-6,11-12,20H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXISPBVLAPWOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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